molecular formula C19H21N5O2S B4848173 N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 578751-33-4

N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4848173
CAS No.: 578751-33-4
M. Wt: 383.5 g/mol
InChI Key: BYMPDOCGAOXUHC-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with ethyl and pyridin-2-yl groups. Its structure includes a 2-ethoxyphenyl acetamide moiety linked via a sulfanyl bridge to the triazole ring.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-3-24-18(15-10-7-8-12-20-15)22-23-19(24)27-13-17(25)21-14-9-5-6-11-16(14)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMPDOCGAOXUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578751-33-4
Record name N-(2-ETHOXYPHENYL)-2-((4-ET-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the pyridine moiety, and the final coupling with the ethoxyphenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to reduce costs and increase efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic development.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Modifications and Key Features

The compound belongs to a broader class of 1,2,4-triazol-3-ylsulfanyl acetamides. Below is a comparison of its structural analogs based on substituent variations and their functional implications:

Table 1: Structural Variations and Properties of Selected Analogs
Compound Name Pyridine Position R1 (Triazole Substituent) R2 (Acetamide Substituent) Key Properties References
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 3-pyridinyl Ethyl 4-ethylphenyl Potent Orco agonist; activates insect odorant receptors; EC₅₀ ~20 µM in Ca²⁺ imaging . [1,2,3,6,8]
OLC-12 (N-(4-isopropylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-pyridinyl Ethyl 4-isopropylphenyl Moderate Orco agonist; lower efficacy than VUAA1 in electrophysiological assays . [1]
OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 2-pyridinyl Ethyl 4-butylphenyl Orco antagonist; inhibits Orco-dependent signaling in mosquitoes and moths . [8]
6a (2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 2-pyridinyl Allyl Unsubstituted acetamide Antimicrobial activity; synthesized in 5 hours, melting point 182–184°C, 65% yield . [4]
N-(2-ethoxyphenyl)-2-{[4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-pyridinyl Allyl 2-ethoxyphenyl Structural analog with furan substitutions; explored for anti-exudative activity . [19]

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of growing interest due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C19H21N5O2SC_{19}H_{21}N_{5}O_{2}S, and it features a triazole ring, which is known for its diverse biological properties. The compound's structure can be represented as follows:

SMILES CCN1C NN C1SCC O NC2 C C C C C2 OC OC \text{SMILES CCN1C NN C1SCC O NC2 C C C C C2 OC OC }

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole moiety have demonstrated significant activity against various viruses. In particular, derivatives similar to this compound have been evaluated for their ability to inhibit viral replication.

A review article discusses the antiviral properties of heterocyclic compounds, indicating that triazoles can act as inhibitors of viral enzymes or interfere with viral replication processes . Although specific data on this compound is limited, its structural similarity to known antiviral agents suggests potential efficacy.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. A study focused on screening a library of compounds identified several triazole-containing compounds with notable anticancer activity against various cancer cell lines. The mechanism of action often involves apoptosis induction and cell cycle arrest .

While direct evidence for the anticancer activity of this compound is sparse, its structural attributes align with those of other effective anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeCompoundReference
AntiviralTriazole derivatives
AnticancerVarious triazole compounds

Q & A

Q. What are the key synthetic pathways for N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step reactions starting with the formation of the triazole core. A common approach includes:

  • Step 1 : Condensation of substituted oxazolones or thiosemicarbazides to form the triazole ring.
  • Step 2 : Alkylation or sulfanylation using α-chloroacetamide derivatives in the presence of KOH or pyridine catalysts.
  • Step 3 : Final purification via recrystallization (ethanol) or chromatography . Key reagents include pyridine, Zeolite (Y-H) catalysts, and controlled heating (e.g., reflux at 150°C for 5 hours) .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • 1H/13C NMR : Assigns protons and carbons from the ethoxyphenyl, pyridinyl, and triazole moieties. For example, the ethoxy group’s singlet at δ ~1.4 ppm (CH3) and δ ~4.0 ppm (OCH2) .
  • IR Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and sulfanyl S-H (~2550 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for C21H23N5O2S: 432.15) .

Q. What purification techniques are critical for isolating high-purity samples?

  • Recrystallization : Ethanol or methanol solvents yield crystals suitable for X-ray diffraction .
  • Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) removes unreacted intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substitution Analysis : Modifying the pyridinyl group (e.g., 3-pyridinyl vs. 4-pyridinyl) alters receptor binding. For instance, 3-pyridinyl derivatives show enhanced antiproliferative activity .
  • Triazole Modifications : Replacing the ethyl group with allyl or furan-2-ylmethyl groups impacts solubility and target affinity .
  • Data-Driven Design : Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like kinases or ion channels .

Q. What methodologies resolve contradictions in crystallographic data for this compound?

  • SHELX Refinement : SHELXL refines high-resolution X-ray data to resolve disorder in flexible groups (e.g., ethoxyphenyl rotation) .
  • Twinned Data Handling : SHELXE processes twinned crystals by partitioning intensity data into distinct domains .
  • Complementary Techniques : Pair X-ray results with DFT-optimized molecular geometries to validate bond lengths/angles .

Q. How can reaction conditions be optimized for selective sulfanylation?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the triazole thiol group .
  • Catalyst Screening : Zeolite (Y-H) increases yield by adsorbing side products, while KOH accelerates deprotonation .
  • Temperature Control : Maintaining 60–80°C prevents thermal degradation of the acetamide group .

Methodological Tables

Parameter Typical Conditions Impact on Yield/Purity Reference
Sulfanylation Pyridine, 150°C, 5 hYield: 65–75%; Purity: >95%
Crystallization Ethanol, slow cooling (0.5°C/min)Crystal size: 0.2–0.5 mm
Chromatography Silica gel, ethyl acetate/hexane (3:7)Purity: 98–99%
Spectroscopic Peaks Assignment Reference
NMR (δ 1.4 ppm) Ethyl group (CH3)
IR (1650 cm⁻¹) Amide C=O stretch

Key Challenges & Solutions

  • Challenge : Low solubility in aqueous media limits biological testing.
    Solution : Introduce polar substituents (e.g., hydroxyl or amine groups) on the phenyl ring .
  • Challenge : Structural heterogeneity in crystallography.
    Solution : Use synchrotron radiation for high-resolution data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.